N-(5-Fluoro-1H-benzo[d]imidazol-2-yl)cyanamide
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Overview
Description
N-(5-Fluoro-1H-benzo[d]imidazol-2-yl)cyanamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of a fluorine atom in the benzimidazole ring enhances the compound’s chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Fluoro-1H-benzo[d]imidazol-2-yl)cyanamide typically involves the cyclization of amido-nitriles. One common method is the reaction of 5-fluoro-1H-benzo[d]imidazole with cyanamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as nickel, and under mild conditions to ensure the inclusion of various functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving recrystallization and purification steps to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(5-Fluoro-1H-benzo[d]imidazol-2-yl)cyanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The fluorine atom in the benzimidazole ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation or nitration reactions can be carried out using reagents like chlorine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce amines.
Scientific Research Applications
N-(5-Fluoro-1H-benzo[d]imidazol-2-yl)cyanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(5-Fluoro-1H-benzo[d]imidazol-2-yl)cyanamide involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites .
Comparison with Similar Compounds
Similar Compounds
2-((1-Benzoyl-1H-benzo[d]imidazol-2-yl)thio)-N-(substituted phenyl)acetamide: Known for its anti-tubercular activity.
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Used in various synthetic applications.
2-Amino-4-fluoro-5-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)benzamide: Exhibits antibacterial and antifungal properties.
Uniqueness
N-(5-Fluoro-1H-benzo[d]imidazol-2-yl)cyanamide is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H5FN4 |
---|---|
Molecular Weight |
176.15 g/mol |
IUPAC Name |
(6-fluoro-1H-benzimidazol-2-yl)cyanamide |
InChI |
InChI=1S/C8H5FN4/c9-5-1-2-6-7(3-5)13-8(12-6)11-4-10/h1-3H,(H2,11,12,13) |
InChI Key |
HMRITOJKYUMKJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=N2)NC#N |
Origin of Product |
United States |
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